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1-Isobutyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
1-Isobutyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-pyrazole-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1-isobutyl-1H-pyrazole with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1-Isobutyl-1H-pyrazole-3-carbaldehyde has been investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and analgesic drugs.
Biological Activities
- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, studies have reported IC50 values as low as 0.02–0.04 μM for COX-2 inhibition, suggesting strong anti-inflammatory potential .
Compound | COX Inhibition (IC50 μM) |
---|---|
This compound | 0.02 - 0.04 |
- Analgesic Effects : In vivo studies have shown that certain derivatives can effectively reduce pain responses comparable to standard analgesics like diclofenac .
Agrochemical Applications
The compound serves as a key intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides, enhancing crop protection and yield. Its structural characteristics allow for modifications that can improve efficacy against specific pests or diseases .
Material Science Applications
In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings. The aldehyde functional group contributes to its reactivity, allowing it to serve as a building block for more complex organic molecules .
Study on Anti-inflammatory Derivatives
A recent study synthesized a series of pyrazole derivatives based on this compound and evaluated their anti-inflammatory properties. The results indicated that several compounds exhibited superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating a promising avenue for new drug development targeting inflammatory diseases .
Synthesis of Bioactive Molecules
Another study focused on the synthesis of bioactive molecules using this compound as a precursor. The research highlighted modifications that enhanced biological activity against various targets, including enzymes involved in metabolic pathways related to cancer .
Mechanism of Action
The mechanism by which 1-isobutyl-1H-pyrazole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-Pyrazole-3-carbaldehyde: A closely related compound with similar chemical properties but lacking the isobutyl group.
1-Isobutyl-1H-pyrazole-5-carbaldehyde: Another derivative with the aldehyde group at a different position on the pyrazole ring.
Biological Activity
1-Isobutyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The compound's unique structure, featuring an isobutyl group and an aldehyde functional group, contributes to its reactivity and biological interactions.
- Molecular Formula : C8H10N2O
- Molecular Weight : Approximately 152.19 g/mol
- Structure : The compound consists of a pyrazole ring with an isobutyl group at the 1-position and a carbaldehyde group at the 3-position, which enhances its chemical reactivity.
Synthesis
The synthesis of this compound typically involves the reaction of isobutyl hydrazine with an appropriate aldehyde under controlled conditions. This method ensures high purity levels and allows for the production of derivatives that may exhibit enhanced biological activity.
Anti-inflammatory Activity
Research indicates that this compound may interact with enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest its potential as an anti-inflammatory agent, with some derivatives showing significant in vitro anti-inflammatory activity. For instance, related pyrazole compounds have demonstrated IC50 values ranging from 71.11 to 81.77 μg/mL compared to standard diclofenac .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Recent studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast, lung, and colorectal cancers. For example, certain derivatives have exhibited IC50 values as low as 0.39 μM against HCT116 cancer cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 (breast cancer) | TBD |
Derivative A | HCT116 (colon cancer) | 0.39 |
Derivative B | A549 (lung cancer) | TBD |
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : Similar pyrazole compounds have shown high selectivity for COX-2 inhibition with IC50 values ranging from 0.02 to 0.04 μM .
- Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest in cancer cell lines, suggesting a mechanism involving modulation of cell proliferation pathways .
Case Studies
- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using enzyme inhibition assays. The most potent compounds showed significant activity against COX enzymes, indicating their potential as therapeutic agents for inflammatory diseases .
- Anticancer Evaluation : A recent study assessed the anticancer efficacy of various pyrazole derivatives against multiple cancer cell lines, revealing that certain modifications to the pyrazole structure significantly enhanced cytotoxicity .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(2-methylpropyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c1-7(2)5-10-4-3-8(6-11)9-10/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
DCYMIRVCAPBSBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=N1)C=O |
Origin of Product |
United States |
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